Deguelin

  • This product is not intended for human or veterinary use. For research use only.
  • Catalog No.:

    S548369
  • CAS No.:

    522-17-8
  • Molecular Formula:

    C23H22O6
  • Molecular Weight:

    394.4 g/mol
  • Purity:

    >98% (or refer to the Certificate of Analysis)
  • Please Inquire

Rotenoids, deriving from the flavonoid family of compounds, act as chemopreventive agents that inhibit NADH:ubiquinone oxidoreductase activity and suppress phorbol ester-induced ornithine decarboxylase (ODC) activity. The rotenoid compound deguelin, originally isolated from the bark of M. sericea (Leguminosae) to be used as an insecticide and fish poison, has chemopreventive and chemosensitizing effects in models of skin, mammary, colon, and lung carcinogenesis. Deguelin inhibits cell growth (IC50 = <10-8 M), blocks PI3K/Akt activation, suppresses COX-2 expression, and induces apoptosis in premalignant and squamous human bronchial epithelial (HBE) cells without affecting normal HBE cells. At 6 mg/kg, deguelin induces Parkinson’s disease-like symptoms in rats after six days of subcutaneous infusion and therefore may also serve as a useful model for Parkinson’s disease research.

CAS Number 522-17-8
Product Name Deguelin
IUPAC Name (1S,14S)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one
Molecular Formula C23H22O6
Molecular Weight 394.4 g/mol
InChI InChI=1S/C23H22O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h5-10,19-20H,11H2,1-4H3/t19-,20+/m1/s1
InChI Key ORDAZKGHSNRHTD-UXHICEINSA-N
SMILES CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)C
Solubility Soluble in DMSO, not in water
Synonyms 13,13a-dihydro-9,10-dimethoxy-3,3-dimethyl-3H-bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, deguelin
Canonical SMILES CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)C
Isomeric SMILES CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC)C
Purity >98% (or refer to the Certificate of Analysis)
Molecular Weight 394.4 g/mol
XLogP3 3.7
Exact Mass 394.14164
Appearance Solid powder
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII K5Z93K66IE
Other CAS 522-17-8
Wikipedia Deguelin
Use Classification Polyketides [PK] -> Flavonoids [PK12] -> Rotenoid flavonoids [PK1206]
Dates Modify: 2022-06-16

1: Farmer RL, Scheidt KA. A Concise Enantioselective Synthesis and Cytotoxic Evaluation of the Anticancer Rotenoid Deguelin Enabled by a Tandem Knoevenagel/Conjugate Addition/Decarboxylation Sequence. Chem Sci. 2013 Aug;4(8):3304-3309. PubMed PMID: 24101971; PubMed Central PMCID: PMC3790643.
2: Vrana JA, Boggs N, Currie HN, Boyd J. Amelioration of an undesired action of deguelin. Toxicon. 2013 Nov;74:83-91. doi: 10.1016/j.toxicon.2013.07.028. Epub 2013 Aug 7. PubMed PMID: 23933198; PubMed Central PMCID: PMC3790265.
3: Xiong JR, Liu HL. Regulatory effects of deguelin on proliferation and cell cycle of Raji cells. J Huazhong Univ Sci Technolog Med Sci. 2013 Aug;33(4):491-5. doi: 10.1007/s11596-013-1147-2. Epub 2013 Aug 1. PubMed PMID: 23904366.
4: Chen HB, Hu XH, Jiang KH, Zhu SL, Zhao CX, Yuan W, Lan Y, Chen S, Yuan HG, Song XF, Wang YL. [Inhibitory effect of Akt inhibitor deguelin on the growth of PC-3 prostate cancer cells]. Zhonghua Nan Ke Xue. 2013 Jun;19(6):501-5. Chinese. PubMed PMID: 23862226.
5: Mehta R, Katta H, Alimirah F, Patel R, Murillo G, Peng X, Muzzio M, Mehta RG. Deguelin action involves c-Met and EGFR signaling pathways in triple negative breast cancer cells. PLoS One. 2013 Jun 10;8(6):e65113. doi: 10.1371/journal.pone.0065113. Print 2013. PubMed PMID: 23762292; PubMed Central PMCID: PMC3677900.
6: Mehta RR, Katta H, Kalra A, Patel R, Gupta A, Alimirah F, Murillo G, Peng X, Unni A, Muzzio M, Mehta RG. Efficacy and mechanism of action of Deguelin in suppressing metastasis of 4T1 cells. Clin Exp Metastasis. 2013 May 5. [Epub ahead of print] PubMed PMID: 23645347; PubMed Central PMCID: PMC3796171.
7: Yang YL, Ji C, Bi ZG, Lu CC, Wang R, Gu B, Cheng L. Deguelin induces both apoptosis and autophagy in cultured head and neck squamous cell carcinoma cells. PLoS One. 2013;8(1):e54736. doi: 10.1371/journal.pone.0054736. Epub 2013 Jan 23. PubMed PMID: 23372762; PubMed Central PMCID: PMC3553079.
8: Suh YA, Kim JH, Sung MA, Boo HJ, Yun HJ, Lee SH, Lee HJ, Min HY, Suh YG, Kim KW, Lee HY. A novel antitumor activity of deguelin targeting the insulin-like growth factor (IGF) receptor pathway via up-regulation of IGF-binding protein-3 expression in breast cancer. Cancer Lett. 2013 May 10;332(1):102-9. doi: 10.1016/j.canlet.2013.01.022. Epub 2013 Jan 21. Erratum in: Cancer Lett. 2013 Sep 28;338(2):328. PubMed PMID: 23348700; PubMed Central PMCID: PMC3638119.
9: Li Z, Wu J, Wu C, Jiang J, Zheng X, Xu B, Li M. Deguelin, a natural rotenoid, inhibits mouse myeloma cell growth in vitro via induction of apoptosis. Oncol Lett. 2012 Oct;4(4):677-681. Epub 2012 Jul 6. PubMed PMID: 23226790; PubMed Central PMCID: PMC3506627.
10: Chang DJ, An H, Kim KS, Kim HH, Jung J, Lee JM, Kim NJ, Han YT, Yun H, Lee S, Lee G, Lee S, Lee JS, Cha JH, Park JH, Park JW, Lee SC, Kim SG, Kim JH, Lee HY, Kim KW, Suh YG. Design, synthesis, and biological evaluation of novel deguelin-based heat shock protein 90 (HSP90) inhibitors targeting proliferation and angiogenesis. J Med Chem. 2012 Dec 27;55(24):10863-84. doi: 10.1021/jm301488q. Epub 2012 Dec 7. PubMed PMID: 23186287.

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